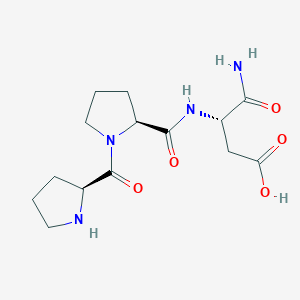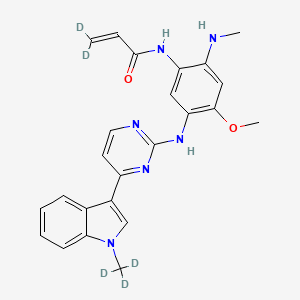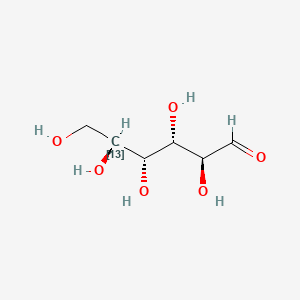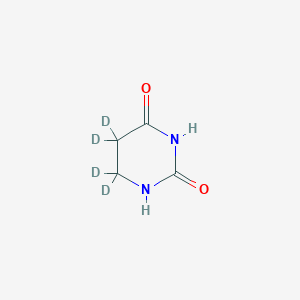
Paucimannose
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Paucimannose is a type of N-glycan, a carbohydrate structure that is attached to proteins through N-glycosylation. It consists of two N-acetylglucosamine residues and one to three mannose residues, with the potential addition of a fucose residue. Initially thought to be specific to invertebrates and plants, this compound has been found in vertebrates, including humans, where it plays roles in various physiological and pathophysiological processes .
准备方法
Synthetic Routes and Reaction Conditions: Paucimannose is typically synthesized through enzymatic processes involving glycosyltransferases and glycosidases. In invertebrates and plants, the synthesis involves the action of enzymes like N-acetyl-β-D-hexosaminidases, which truncate larger N-glycans to form paucimannosidic structures .
Industrial Production Methods: Industrial production of this compound involves the use of glycoengineered cell cultures. For example, glycoengineered Arabidopsis alg3 cell cultures have been used to produce human acid-alpha glucosidase with a predominantly paucimannosidic structure .
化学反应分析
Types of Reactions: Paucimannose undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized mannose derivatives, while reduction can yield reduced mannose derivatives.
科学研究应用
作用机制
Paucimannose exerts its effects through its role in N-glycosylation. It is attached to proteins and influences their folding, stability, and function. In neural progenitor cells, this compound-modified proteins have been shown to regulate cell proliferation and differentiation . The molecular targets and pathways involved include various glycosyltransferases and glycosidases that mediate the addition and removal of sugar residues.
相似化合物的比较
Oligomannose: Contains more mannose residues than paucimannose and is involved in similar glycosylation processes.
Complex N-glycans: Have more complex structures with additional sugar residues like galactose and sialic acid.
Hybrid N-glycans: Contain both oligomannose and complex glycan structures.
Uniqueness: this compound is unique in its relatively simple structure and its specific roles in certain physiological and pathophysiological processes. Unlike oligomannose and complex N-glycans, this compound is more commonly found in invertebrates and plants, although it has been detected in vertebrates under specific conditions .
属性
分子式 |
C34H58N2O26 |
|---|---|
分子量 |
910.8 g/mol |
IUPAC 名称 |
N-[(2S,3R,4R,5S,6R)-2-[(2R,3S,4R,5R)-5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl]oxy-5-[(2S,3S,4S,5R,6R)-3,5-dihydroxy-4-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C34H58N2O26/c1-9(42)35-11(3-37)18(45)28(12(44)4-38)60-31-17(36-10(2)43)22(49)29(15(7-41)58-31)61-34-27(54)30(62-33-26(53)24(51)20(47)14(6-40)57-33)21(48)16(59-34)8-55-32-25(52)23(50)19(46)13(5-39)56-32/h3,11-34,38-41,44-54H,4-8H2,1-2H3,(H,35,42)(H,36,43)/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23-,24-,25-,26-,27-,28+,29+,30-,31-,32-,33+,34-/m0/s1 |
InChI 键 |
DJUIFTOHRFYXSA-YONMKSMASA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)NC(=O)C)O)CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC(C(CO)O)C(C(C=O)NC(=O)C)O)CO)OC2C(C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)






![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)
![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)

